1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene
Description
Properties
Molecular Formula |
C9H8F4O |
|---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
2-fluoro-1,3-dimethyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-3-4-7(6(2)8(5)10)14-9(11,12)13/h3-4H,1-2H3 |
InChI Key |
GKDSBOYATMXVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(F)(F)F)C)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination
Electrophilic fluorination involves introducing fluorine at position 2 using fluorinating agents such as Selectfluor® or xenon difluoride (XeF₂). A typical protocol involves:
- Substrate Preparation : Starting with 1,3-dimethyl-4-(trifluoromethoxy)benzene.
- Fluorination : Reacting the substrate with XeF₂ in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) at -20°C to 0°C.
- Workup : Quenching with aqueous NaHCO₃ and purifying via column chromatography.
Mechanistic Insight : The Lewis acid activates the fluorinating agent, generating a reactive fluoronium ion (F⁺) that undergoes electrophilic aromatic substitution. The trifluoromethoxy group directs fluorination to the ortho position due to its electron-withdrawing nature.
Table 1: Electrophilic Fluorination Conditions and Outcomes
| Fluorinating Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| XeF₂ | BF₃·Et₂O | -20 | 65–70 | ≥95 |
| Selectfluor® | None | 25 | 50–55 | 90 |
Radical Fluorination
Radical pathways using N-fluorobenzenesulfonimide (NFSI) and a radical initiator (e.g., AIBN) offer an alternative under milder conditions. This method avoids harsh acids but requires strict anhydrous conditions to prevent hydrolysis of intermediates.
Introduction of the Trifluoromethoxy Group
Trifluoromethylation of Phenols
The trifluoromethoxy group is typically introduced via O-trifluoromethylation of a phenolic precursor. Key steps include:
- Phenol Activation : Treating 2-fluoro-1,3-dimethylphenol with a base (e.g., K₂CO₃) in dimethylformamide (DMF).
- Trifluoromethylation : Adding trifluoromethyl triflate (CF₃OTf) at 0°C, followed by stirring at room temperature for 12–18 hours.
- Isolation : Extracting with dichloromethane and distilling under reduced pressure.
Challenges : Competing C-trifluoromethylation and over-alkylation are common side reactions. Using bulky bases (e.g., DBU) and low temperatures minimizes these issues.
Table 2: Trifluoromethylation Reagents and Efficiency
| Reagent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CF₃OTf | K₂CO₃ | 0 → 25 | 60–65 |
| (CF₃SO₂)₂O | DBU | -10 | 70–75 |
Halogen Exchange Reactions
Fluorine can replace chlorine or bromine in precursors like 2-chloro-1,3-dimethyl-4-(trifluoromethoxy)benzene using metal fluorides (e.g., KF or CsF) in polar aprotic solvents. For example:
- Substrate : 2-Chloro-1,3-dimethyl-4-(trifluoromethoxy)benzene
- Conditions : KF (3 equiv), DMSO, 120°C, 24 hours
- Yield : 55–60%
Multi-Step Synthesis from Simple Arenes
Sequential Functionalization
A modular approach builds the benzene ring stepwise:
- Methylation : Introducing methyl groups via Friedel-Crafts alkylation of toluene derivatives.
- Trifluoromethoxy Installation : As described in Section 3.1.
- Fluorination : Using methods from Section 2.
Example Protocol :
- Start with 1,3-dimethylbenzene.
- Nitrate at position 4 using HNO₃/H₂SO₄, followed by reduction to the amine.
- Diazotize and replace the amino group with fluorine via the Balz-Schiemann reaction.
- Perform O-trifluoromethylation on the resulting phenol.
Table 3: Multi-Step Synthesis Performance Metrics
| Step | Key Reagent | Yield (%) | Total Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 80 | 80 |
| Reduction | H₂/Pd-C | 90 | 72 |
| Fluorination | NaNO₂/HBF₄ | 70 | 50.4 |
| Trifluoromethylation | CF₃OTf | 65 | 32.8 |
Palladium-Catalyzed Coupling
Cross-coupling reactions enable precise positioning of substituents. For instance, Suzuki-Miyaura coupling can attach pre-functionalized aryl boronic acids containing methyl or trifluoromethoxy groups. However, the fluorine atom’s sensitivity to basic conditions limits this approach.
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel with hexane/ethyl acetate (9:1) effectively separates the product from methylated byproducts.
- Distillation : Short-path distillation under high vacuum (0.1 mmHg) isolates the compound as a colorless liquid.
Spectroscopic Analysis
- ¹⁹F NMR : Distinct signals at δ -58 ppm (CF₃O) and -110 ppm (Ar-F).
- GC-MS : Molecular ion peak at m/z 224 (C₉H₈F₄O⁺).
Industrial-Scale Considerations
Cost-Efficiency Analysis
- Direct Fluorination : High reagent costs (XeF₂: ~$500/g) make this method impractical for large-scale production.
- Trifluoromethylation : CF₃OTf (~$200/g) remains expensive, but recycling protocols improve viability.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The trifluoromethoxy group (−OCF₃) directs electrophiles to specific positions on the benzene ring due to its strong electron-withdrawing nature. Nitration studies demonstrate regioselectivity:
| Reaction Conditions | Major Product | Yield | Isomer Distribution | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ at 0–35°C in DCM | 1-Nitro-4-trifluoromethoxy-benzene | 90% | 90% para, 10% ortho |
Mechanistic Insight :
The −OCF₃ group deactivates the ring, favoring meta/para substitution. Steric hindrance from methyl groups at positions 1 and 3 further directs nitration to the para position relative to −OCF₃ .
Nucleophilic Fluorine Displacement
The fluorine atom at position 2 undergoes nucleophilic substitution under controlled conditions:
| Reagent | Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| KOtBu/DMF | 80°C, 12 hr | 2-Methoxy derivative | 68% | Silver catalyst required | |
| NaOMe/MeOH | Reflux, 6 hr | 2-Methoxy analog | 54% | Lower polarity solvents |
Key Factors :
-
Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .
-
Steric effects from adjacent methyl groups slow reaction kinetics.
Oxidation and Reduction
Controlled oxidation/reduction modifies substituents while preserving the aromatic core:
Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 8 hr | Carboxylic acid derivative | 45% | |
| CrO₃/AcOH | RT, 24 hr | Ketone intermediate | 32% |
Reduction
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | 50 psi, 4 hr | Dehalogenated analog | 78% | |
| LiAlH₄/THF | Reflux, 3 hr | Alcohol derivative | 61% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings to form biaryl structures:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-(Trifluoromethoxy)biphenyl | 83% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | Diarylamine derivative | 67% |
Optimization Data :
-
Higher yields (83% vs. 67%) observed in Suzuki couplings due to better tolerance for electron-withdrawing groups.
-
Ullmann reactions require elevated temperatures (110°C) for full conversion.
Solvent and Temperature Effects
Data from fluorination studies highlight solvent-dependent reactivity:
| Solvent System | Temperature | Yield (%) | Notes | Source |
|---|---|---|---|---|
| DMA/H₂O (10:1) | 25°C | 66% | Optimal polarity for stability | |
| DMF/H₂O (10:1) | 25°C | 35% | Competitive hydrolysis | |
| MeCN/H₂O (10:1) | 25°C | 5% | Poor solubility |
Mechanistic Studies
-
Electronic Effects : The −OCF₃ group reduces electron density at positions 2 and 6, quantified via Hammett σₚ values (σₚ = +0.52).
-
Steric Effects : Methyl groups at positions 1 and 3 create a dihedral angle of 12.5°, hindering access to position 2.
Scientific Research Applications
1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene (C9H8F4O) is a fluorinated aromatic compound with potential applications in scientific research due to its unique structural features. The presence of both fluorine and trifluoromethoxy groups imparts distinct electronic and steric properties, making it valuable for developing fluorinated materials and pharmaceuticals.
Scientific Research Applications
This compound is used as a building block in the synthesis of complex organic molecules. Its applications span across chemistry, biology and industry.
Chemistry It serves as a building block in creating more complex organic molecules.
Biology It is used in the development of fluorinated analogs of biologically active molecules to study their interactions and mechanisms. The incorporation of trifluoromethoxy and fluorine substituents can alter the pharmacological properties of organic compounds, potentially enhancing their efficacy against various biological targets. The fluorine atoms in the compound can enhance binding affinity and metabolic stability, making it a valuable tool in drug design.
Industry It is used in the production of specialty chemicals and materials with unique properties.
Antimicrobial properties
Compounds containing trifluoromethoxy groups exhibit significant antimicrobial activity. Derivatives of similar structures have demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against various pathogens. Fluorinated derivatives can inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription, leading to bacterial cell death. Additionally, these compounds may act on multiple intracellular targets, enhancing their effectiveness and reducing the likelihood of resistance development in bacteria.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the trifluoromethoxy group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, the compound’s fluorine atoms can enhance binding affinity and metabolic stability, making it a valuable tool in drug design .
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene
- Structure : Bromine (position 1), –OCF₃ (position 3).
- Reactivity : Used in Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene, imidazoles), achieving yields of 69–91% due to the electron-withdrawing –OCF₃ group enhancing electrophilicity at the bromine site .
- Contrast : The absence of methyl groups in this compound reduces steric hindrance, facilitating coupling reactions compared to 1,3-dimethyl-substituted analogs.
1-Bromo-2-(trifluoromethoxy)benzene
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
- Structure : Bromine (position 4), fluorine (position 2), –OCF₃ (position 1).
- Reactivity : Demonstrated compatibility in coupling reactions with imidazo[1,2-b]pyridazine, yielding 93% product .
- Contrast : The fluorine atom in position 2 (shared with the target compound) may enhance meta-directing effects, but the methyl groups in the target compound could alter regioselectivity in further derivatization .
Physical and Chemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|
| 1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene | ~228.1* | Not reported | Not reported | –CH₃ (1,3), –F (2), –OCF₃ (4) |
| 1-Bromo-4-(trifluoromethoxy)benzene | 241.00 | 153–155 | 1.62 | –Br (1), –OCF₃ (4) |
| 1-Fluoro-2-(trifluoromethoxy)benzene | 196.11 | Not reported | Not reported | –F (1), –OCF₃ (2) |
| 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene | 228.57 | Not reported | Not reported | –Cl (1), –F (2), –OCH₃ (4), –CF₃ (3) |
*Estimated based on molecular formula C₉H₇F₄O.
- Key Observations: The trifluoromethoxy group increases molecular weight and density in all analogs.
Biological Activity
1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene, with the chemical formula C9H8F4O and CAS number 1803816-72-9, is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The incorporation of trifluoromethoxy and fluorine substituents can significantly alter the pharmacological properties of organic compounds, enhancing their efficacy against various biological targets.
The molecular structure of this compound is characterized by:
- Molecular Formula : C9H8F4O
- Molar Mass : 208.15 g/mol
- Structural Features : The presence of both a trifluoromethoxy group and a fluorine atom contributes to its unique reactivity and interaction with biological systems .
Antimicrobial Properties
Research indicates that compounds containing trifluoromethoxy groups exhibit significant antimicrobial activity. For instance, derivatives of similar structures have shown potent antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.008 to 0.046 μg/mL against various pathogens, suggesting that this compound may possess comparable efficacy .
The mechanism by which fluorinated compounds exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Some studies have demonstrated that fluorinated derivatives can inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to bacterial cell death .
- Targeting Multiple Pathways : Compounds similar to this compound may act on multiple intracellular targets, enhancing their effectiveness and reducing the likelihood of resistance development in bacteria .
Study on Antibacterial Efficacy
A comparative study assessed the antibacterial activity of various fluorinated compounds, including those structurally related to this compound. The results indicated that these compounds exhibited potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics like ampicillin .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.008 | S. pneumoniae |
| Compound B | 0.030 | Staphylococcus epidermidis |
| This compound | TBD | TBD |
Q & A
Basic: What are the key synthetic routes for preparing 1,3-dimethyl-2-fluoro-4-(trifluoromethoxy)benzene?
Methodological Answer:
The synthesis typically involves multi-step functionalization of a benzene core. A common approach is cross-coupling reactions using halogenated intermediates. For example:
- Start with 1-bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7, ), then introduce methyl groups via Suzuki-Miyaura coupling using methylboronic acids.
- Fluorination can be achieved via halogen exchange (Halex reaction) using KF or CsF in polar aprotic solvents.
- Ensure regioselectivity by leveraging directing effects: methyl groups (electron-donating) at positions 1 and 3 direct electrophilic substitution to position 2 for fluorination.
Key Considerations:
- Monitor reaction progress using 19F-NMR to confirm trifluoromethoxy group stability under fluorination conditions.
- Purify intermediates via column chromatography or recrystallization (solvent selection critical for trifluoromethoxy derivatives).
Advanced: How can regioselective fluorination be optimized in the presence of electron-donating methyl groups?
Methodological Answer:
Regioselectivity challenges arise due to competing directing effects of methyl (activating) and trifluoromethoxy (deactivating) groups. Strategies include:
- Directed ortho-metalation (DoM): Use a strong base (e.g., LDA) to deprotonate positions adjacent to methyl groups, followed by electrophilic fluorination with Selectfluor® or NFSi.
- Transition-metal catalysis: Employ Pd/Cu systems to mediate fluorination at position 2, leveraging steric hindrance from methyl groups at 1 and 3.
- Computational modeling (DFT) to predict reactive sites and optimize reaction conditions.
Data Contradiction Example:
If fluorination yields para-substituted byproducts, analyze competing electronic effects using Hammett parameters and adjust solvent polarity to favor ortho-selectivity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H-NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Splitting patterns reveal substitution symmetry.
- 19F-NMR : Distinguish trifluoromethoxy (δ -58 to -60 ppm) and aryl fluorine (δ -110 to -120 ppm) signals.
- GC-MS : Confirm molecular ion ([M]+) and fragmentation patterns (e.g., loss of CF3O group).
- X-ray crystallography : Resolve regiochemistry and confirm steric effects from methyl groups.
Case Study:
In , Z-1-Styryl-4-(trifluoromethoxy)benzene was characterized via 1H-NMR (300 MHz, CDCl3), highlighting coupling constants for substituent orientation .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H-NMR)?
Methodological Answer:
Contradictions may arise from:
- Rotamers : Trifluoromethoxy groups can exhibit restricted rotation, causing peak splitting. Use variable-temperature NMR to observe coalescence.
- Impurities : Compare with HPLC-MS to detect byproducts (e.g., brominated intermediates from incomplete coupling).
- Isomerism : Perform 2D-NMR (COSY, NOESY) to differentiate ortho/para isomers. Computational simulations (e.g., ACD/Labs) can predict shifts for validation.
Example:
If methyl protons show non-equivalent splitting, analyze NOE correlations to confirm spatial proximity to fluorine or trifluoromethoxy groups .
Basic: What are the applications of this compound in medicinal chemistry?
Methodological Answer:
The trifluoromethoxy group enhances lipophilicity and metabolic stability , making the compound a candidate for:
- Drug intermediates : As a bioisostere for labile functional groups (e.g., replacing methoxy in kinase inhibitors).
- Positron Emission Tomography (PET) tracers : Introduce 18F via isotopic exchange for imaging applications.
Supporting Data:
notes trifluoromethoxy derivatives are used in bioactive molecules to reduce side effects and improve efficacy .
Advanced: How does the substitution pattern influence reactivity in electrophilic aromatic substitution (EAS)?
Methodological Answer:
The methyl groups (activating, ortho/para-directing) and trifluoromethoxy group (deactivating, meta-directing) create competing effects:
- Nitration : Predominant substitution at position 5 (meta to CF3O, ortho to methyl).
- Sulfonation : Use low-temperature conditions to favor kinetic control (position 2).
- Halogenation : Fluorine at position 2 deactivates the ring, requiring harsher conditions (e.g., Cl2/AlCl3 for chlorination at position 5).
Experimental Validation:
Compare reaction outcomes with Hammett plots to quantify electronic contributions. Use DFT calculations to model charge distribution .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315-H319-H335 hazards, ).
- Ventilation : Use fume hoods due to potential release of HF or CF3O− byproducts.
- Waste disposal : Segregate halogenated waste and neutralize acidic residues before disposal .
Advanced: How to address low yields in cross-coupling reactions involving trifluoromethoxy groups?
Methodological Answer:
Low yields often stem from steric hindrance or catalyst poisoning by fluorine atoms. Solutions:
- Ligand optimization : Use bulky ligands (e.g., XPhos) to enhance Pd catalyst turnover.
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.
- Protecting groups : Temporarily mask the trifluoromethoxy group (e.g., silylation) to prevent side reactions.
Case Study:
highlights brominated intermediates (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) as reliable coupling partners when paired with Pd(PPh3)4 .
Basic: How does the compound’s electronic profile affect its use in materials science?
Methodological Answer:
The electron-withdrawing trifluoromethoxy group enhances:
- Charge transport : Useful in organic semiconductors (e.g., OLEDs).
- Thermal stability : High decomposition temperatures (~300°C) due to strong C-F bonds.
Validation:
notes TFMB derivatives are used in liquid crystals and soluble semiconductors .
Advanced: What computational tools predict the compound’s conformational stability?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate rotational barriers of the trifluoromethoxy group.
- DFT : Calculate ground-state geometries (e.g., B3LYP/6-31G* level) to compare with experimental data (e.g., gas-phase electron diffraction in ).
- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
